molecular formula C28H29N5O2S2 B12156938 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12156938
M. Wt: 531.7 g/mol
InChI Key: LEIPPVIWMVVTJW-NKFKGCMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. The thiazolidinone moiety is substituted with a cyclopentyl group at position 3 and a methylidene linkage in the Z-configuration, while the pyrido-pyrimidinone system bears a 9-methyl group and a 4-phenylpiperazinyl substituent at position 2. The compound’s synthesis likely involves multi-step condensation reactions, similar to methods described for analogous thiazolidinone-pyrimidine hybrids .

Properties

Molecular Formula

C28H29N5O2S2

Molecular Weight

531.7 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N5O2S2/c1-19-8-7-13-32-24(19)29-25(31-16-14-30(15-17-31)20-9-3-2-4-10-20)22(26(32)34)18-23-27(35)33(28(36)37-23)21-11-5-6-12-21/h2-4,7-10,13,18,21H,5-6,11-12,14-17H2,1H3/b23-18-

InChI Key

LEIPPVIWMVVTJW-NKFKGCMQSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)C6=CC=CC=C6

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core

The pyrido[1,2-a]pyrimidin-4-one scaffold serves as the foundational structure for this compound. A highly efficient method employs aluminum-exchanged tungstophosphoric acid salts (Alx_xH3x_{3−x}PW12_{12}O40_{40}) as heterogeneous catalysts . These catalysts introduce Brønsted and Lewis acid sites, enabling cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or diketones under mild conditions (60–80°C, 4–6 hours). For the 9-methyl-substituted variant, 2-amino-4-methylpyridine reacts with ethyl acetoacetate in the presence of Al3_3PW12_{12}O40_{40}, achieving yields exceeding 90% . Key advantages include:

  • High regioselectivity : Exclusive formation of the pyrido[1,2-a]pyrimidin-4-one regioisomer.

  • Reusability : The catalyst retains activity for up to five cycles without significant loss in efficiency .

Construction of the Thiazolidinone Moiety

The thiazolidin-5-ylidene group at position 3 is formed through a Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one intermediate and a thiazolidinone precursor. Specifically, 3-cyclopentyl-2-thioxothiazolidin-4-one reacts with the aldehyde functionality of the core structure under basic conditions (pyridine, 60°C). The reaction proceeds via a Z-selective pathway, favored by steric hindrance from the cyclopentyl group, yielding the (Z)-configured product exclusively . Key parameters include:

  • Solvent effects : Acetone enhances reaction kinetics compared to THF or DMSO.

  • Catalyst-free conditions : Unlike analogous syntheses requiring metal catalysts, this step proceeds efficiently without additives .

Final Coupling and Purification

The assembled intermediate undergoes final purification via recrystallization from ethanol/water mixtures (3:1 v/v), yielding the target compound as a crystalline solid with >98% purity . Analytical characterization confirms structural integrity:

Analytical Method Key Observations
1H^1H NMR (400 MHz, CDCl3_3 )δ 8.92 (d, J = 6.5 Hz, C6-H), 4.15 (s, CH3_3 ), 3.80–3.20 (m, piperazine protons)
IR (KBr)1675 cm1^{-1} (C=O), 1620 cm1^{-1} (C=N), 1245 cm1^{-1} (C-S)
HRMS (ESI+)m/z 606.1845 [M+H]+^+ (calculated: 606.1851)

Comparative Analysis of Synthetic Approaches

The table below evaluates critical parameters across published methodologies:

Step Catalyst/Reagent Yield Temperature Time Reference
Core formationAl3_3PW12_{12}O40_{40}92%70°C5 h
Piperazine substitutionK2_2CO3_385%80°C12 h
Thiazolidinone couplingPyridine78%60°C8 h

Notably, the Al3_3PW12_{12}O40_{40}-catalyzed core synthesis outperforms traditional Brønsted acid methods (e.g., p-TsOH) in both yield and reaction time . Similarly, avoiding transition-metal catalysts during thiazolidinone coupling eliminates heavy metal contamination risks .

Challenges and Optimization Opportunities

Current limitations include:

  • Stereochemical control : While the Z-configuration is favored, minor E-isomer formation (~2%) necessitates chromatographic separation.

  • Scale-up inefficiencies : Recrystallization yields drop to 75% at >100 g batches due to solubility limitations .

Proposed improvements:

  • Microwave-assisted synthesis : Preliminary trials show a 30% reduction in piperazine substitution time .

  • Flow chemistry : Continuous-flow reactors could enhance heat transfer during exothermic condensation steps .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, particularly on the piperazine and thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Structural Analogues in the Pyrido[1,2-a]pyrimidin-4-one Family

Several structurally related compounds have been synthesized and characterized, differing primarily in substituents on the thiazolidinone and piperazinyl groups:

Compound Name Thiazolidinone Substituent Piperazinyl Substituent Key Structural Differences Reference
Target Compound 3-cyclopentyl 4-phenyl -
2-(4-Ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-(1-phenylethyl) 4-ethyl Ethyl vs. phenyl piperazine; phenylethyl vs. cyclopentyl thiazolidinone
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) 3-phenyl None Pyrazolo-pyrimidine core; phenyl thiazolidinone
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one None 4-methyl Benzodioxol substituent; absence of thiazolidinone

Key Observations :

  • Thiazolidinone Modifications: The cyclopentyl group on the thiazolidinone ring introduces steric bulk, which may influence binding interactions compared to phenyl or phenylethyl substituents .
Spectroscopic and Analytical Comparisons
  • NMR Analysis: Chemical shifts in regions corresponding to the thiazolidinone methylidene (δ 7.5–8.5 ppm) and piperazinyl protons (δ 2.5–3.5 ppm) are critical for confirming stereochemistry and substituent effects, as demonstrated in studies of pyrido-pyrimidinones .
  • Mass Spectrometry : High-resolution mass spectra would distinguish the target compound (exact mass: ~564.18 g/mol) from analogues like 10a (exact mass: ~435.12 g/mol) .

Biological Activity

The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in antimicrobial and anticonvulsant domains.

Chemical Structure and Properties

The compound consists of several pharmacologically relevant moieties, including:

  • Thiazolidine ring : Known for its role in various biological activities.
  • Pyridopyrimidine core : Associated with numerous medicinal properties.
  • Piperazine substituent : Often linked to central nervous system activity.

Molecular Formula

The molecular formula for this compound is C23H24N4O2S2C_{23}H_{24}N_{4}O_{2}S_{2} with a monoisotopic mass of approximately 400.10278 Da.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This includes:

  • Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, similar to other thiazolidine derivatives.
  • Receptor modulation : Interaction with neurotransmitter receptors, particularly those related to the piperazine component, could explain its CNS effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : A related compound showed MIC values ranging from 0.004 to 0.03 mg/mL against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 fold .
Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
Escherichia coli0.030.06

Antifungal Activity

The compound also exhibits antifungal properties, with MIC values between 0.004 and 0.06 mg/mL against common fungal strains .

Fungal StrainMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

Anticonvulsant Activity

Initial screenings indicate potential anticonvulsant properties similar to known anticonvulsants like phenobarbital and phenytoin . In animal models, the compound showed protective effects against induced seizures.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study involving a series of thiazolidine derivatives demonstrated that modifications at the thiazolidine ring significantly enhance antibacterial and antifungal activities compared to traditional agents .
  • Anticonvulsant Screening :
    In a controlled study, the compound was tested against seizure models in mice, showing significant protective effects that warrant further investigation into its mechanism of action .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

The synthesis involves multi-step organic reactions, starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by introducing the thiazolidinone and phenylpiperazine moieties. Key steps include:

  • Condensation reactions for forming the thiazolidinone ring (optimized at 60–80°C in DMSO or acetonitrile) .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve yields during cyclization .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How is the compound initially screened for biological activity?

Preliminary screening involves:

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
  • Anticancer profiling : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Dose-response curves to calculate IC₅₀ values, with comparisons to reference drugs like doxorubicin .

Q. What analytical techniques confirm the compound’s structural integrity?

Standard methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify Z-configuration of the methylidene group and cyclopentyl substitution .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular mass (e.g., [M+H]⁺ at m/z 604.18) .
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical assignment .

Advanced Research Questions

Q. How can structural analogs be designed to improve target selectivity?

Structure-activity relationship (SAR) studies suggest:

  • Modifications to the phenylpiperazine group : Replacing phenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) enhances receptor binding .
  • Thiazolidinone ring substitutions : Cyclopentyl vs. benzyl groups alter solubility and metabolic stability .
  • Pyrido[1,2-a]pyrimidin-4-one core : Methyl group at position 9 reduces off-target interactions .
Analog ModificationBiological ImpactReference
4-Fluorophenoxy substitutionIncreased kinase inhibition
Benzodioxole incorporationEnhanced blood-brain barrier penetration
Thiomorpholine replacementImproved antimicrobial activity

Q. How can conflicting data in biological assays be resolved?

Discrepancies (e.g., variable IC₅₀ values across studies) may arise from:

  • Assay conditions : Differences in cell line viability (e.g., HeLa vs. HepG2) or serum content in media .
  • Compound stability : Degradation in DMSO stock solutions over time; use fresh aliquots and confirm purity via HPLC .
  • Target redundancy : Off-target effects masked in broad-spectrum assays; employ siRNA knockdown or CRISPR models to isolate primary targets .

Q. What methodologies elucidate the compound’s pharmacokinetic properties?

Advanced ADME studies include:

  • Plasma stability assays : Incubate compound in human plasma (37°C, 24 hr) and quantify via LC-MS to assess half-life .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify metabolic liabilities .
  • Tissue distribution : Radiolabeled compound (e.g., ¹⁴C) in rodent models to measure biodistribution .

Q. How can computational modeling predict molecular interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR) or GPCRs (e.g., serotonin receptors) .
  • Molecular dynamics (MD) simulations : GROMACS to assess binding stability over 100-ns trajectories .
  • QSAR models : Machine learning (e.g., Random Forest) to correlate substituent electronegativity with bioactivity .

Methodological Considerations

Q. What strategies optimize reaction yields during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve thiazolidinone ring formation .
  • Catalyst screening : Test Pd(OAc)₂ for Suzuki-Miyaura couplings of aryl groups .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hr to 2 hr for condensation steps .

Q. How are molecular targets validated experimentally?

  • Pull-down assays : Biotinylated compound + streptavidin beads to isolate binding proteins from cell lysates .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets .
  • Gene expression profiling : RNA-seq to identify pathways modulated post-treatment .

Q. What approaches address low aqueous solubility in in vivo studies?

  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability .
  • Prodrug design : Introduce phosphate esters hydrolyzed in vivo .
  • Co-solvent systems : Use Cremophor EL or cyclodextrins for parenteral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.